4-Bromo-2-fluoro-6-methoxyphenylboronic acid
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Overview
Description
4-Bromo-2-fluoro-6-methoxyphenylboronic acid is an organoboron compound with the molecular formula C7H7BBrFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, fluorine, and methoxy groups. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are known for their pharmacological activity and utility as intermediates in the synthesis of novel non-boron containing compounds .
Mode of Action
4-Bromo-2-fluoro-6-methoxyphenylboronic acid is a boronic acid derivative. Boronic acids are often used in Suzuki-Miyaura coupling, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . In this process, the boronic acid acts as a nucleophile, transferring its organic group to a palladium catalyst during the transmetalation step .
Biochemical Pathways
Boronic acids are known to participate in the suzuki-miyaura cross-coupling reaction, which is a key process in the synthesis of various organic compounds . Additionally, boronic acids can undergo protodeboronation, a process that has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Pharmacokinetics
It is reported to have high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.69 cm/s, and it has a consensus Log Po/w of 0.77 .
Result of Action
Boronic acids are known for their role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
The action of this compound, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which boronic acids participate, is known for its mild and functional group tolerant reaction conditions . The stability and efficacy of the compound can also be affected by factors such as temperature, pH, and the presence of other chemical entities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4-bromo-2-fluoro-6-methoxybenzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-6-methoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, sodium perborate
Major Products
Phenols: Formed by oxidation of the boronic acid group
Substituted Phenylboronic Acids: Formed by nucleophilic substitution of the bromine or fluorine groups
Scientific Research Applications
4-Bromo-2-fluoro-6-methoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
4-Bromo-2-fluoro-6-methoxyphenylboronic acid can be compared with other similar compounds, such as:
4-Methoxyphenylboronic acid: Lacks the bromine and fluorine substituents, making it less reactive in certain cross-coupling reactions.
2-Fluoro-6-methoxyphenylboronic acid: Similar structure but without the bromine substituent, leading to different reactivity and selectivity in chemical reactions.
4-Bromo-2-fluorophenylboronic acid: Lacks the methoxy group, which can affect its solubility and reactivity.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological applications.
Properties
IUPAC Name |
(4-bromo-2-fluoro-6-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3,11-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWLBJNIOLLKQS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)Br)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659394 |
Source
|
Record name | (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.84 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957035-32-4 |
Source
|
Record name | (4-Bromo-2-fluoro-6-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40659394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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